N-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide-d7

LC-MS/MS validation Bioanalytical method Internal standard

(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide, also referred to as (±)-Ropivacaine-d7 or Ropivacaine-d7, is a deuterium-labeled analog of the long-acting amide-type local anesthetic ropivacaine, in which seven hydrogen atoms on the isopropyl (or propyl) group are replaced with deuterium. As a racemic mixture, this compound exhibits a molecular weight of 281.45 g/mol (unlabeled ropivacaine: 274.40 g/mol), corresponding to a mass shift of +7 Da that enables definitive chromatographic and mass spectrometric resolution from the native analyte.

Molecular Formula C17H26N2O
Molecular Weight 281.44 g/mol
Cat. No. B12308893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-Dimethylphenyl)-1-isopropylpiperidine-2-carboxamide-d7
Molecular FormulaC17H26N2O
Molecular Weight281.44 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C(C)C
InChIInChI=1S/C17H26N2O/c1-12(2)19-11-6-5-10-15(19)17(20)18-16-13(3)8-7-9-14(16)4/h7-9,12,15H,5-6,10-11H2,1-4H3,(H,18,20)/i1D3,2D3,12D
InChIKeyDLKZMUOUUWXTAZ-QLWPOVNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide: (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide (Ropivacaine-d7) — Isotopically Labeled Internal Standard for LC-MS/MS Quantification


(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide, also referred to as (±)-Ropivacaine-d7 or Ropivacaine-d7, is a deuterium-labeled analog of the long-acting amide-type local anesthetic ropivacaine, in which seven hydrogen atoms on the isopropyl (or propyl) group are replaced with deuterium [1]. As a racemic mixture, this compound exhibits a molecular weight of 281.45 g/mol (unlabeled ropivacaine: 274.40 g/mol), corresponding to a mass shift of +7 Da that enables definitive chromatographic and mass spectrometric resolution from the native analyte . The compound is supplied as a stable isotope-labeled analytical standard (≥98% chemical purity, ≥98 atom % D isotopic enrichment) and is exclusively intended for use as an internal standard in quantitative LC-MS/MS and GC-MS workflows for the determination of ropivacaine and its metabolites in biological matrices [2].

Why Unlabeled Ropivacaine or Alternative Internal Standards Cannot Substitute for (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide


Generic substitution of (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide with unlabeled ropivacaine or a structurally distinct internal standard (e.g., a non-deuterated analog or a chemically dissimilar compound) is analytically unsound for regulatory-compliant LC-MS/MS quantification. Unlabeled ropivacaine co-elutes with the analyte and cannot be distinguished in the mass spectrometer, thereby failing to correct for ionization suppression, matrix effects, or recovery variability [1]. Chemically distinct internal standards (e.g., bupivacaine) exhibit differential extraction recovery, chromatographic retention, and ionization behavior relative to ropivacaine—yielding unacceptably high inter-sample variability and precluding method validation according to EMA and FDA bioanalytical guidelines, which mandate the use of a stable isotope-labeled internal standard (SIL-IS) for robust correction of matrix effects in complex biological matrices [2][3]. Furthermore, among deuterated ropivacaine options, the D7 labeling provides a +7 Da mass shift, which offers superior spectral separation from the native analyte compared to D3-labeled variants (+3 Da), thereby minimizing isotopic cross-talk in MRM transitions—a critical consideration when quantifying low-abundance metabolites .

Quantitative Differentiation Evidence: (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide vs. Alternatives


Validated LC-MS/MS Method Performance with Ropivacaine-d7 as Internal Standard: EMA/FDA Regulatory Compliance

In a rigorously validated LC-MS/MS method for quantifying free and total ropivacaine in human plasma, ropivacaine-d7 was employed as the internal standard (IS). The method achieved regulatory-compliant performance across a wide dynamic range, with IS-normalized matrix factor variability controlled below 15% CV [1]. This performance meets the stringent acceptance criteria established by the EMA and FDA for bioanalytical method validation [2]. In contrast, methods employing non-isotopic internal standards (e.g., structurally dissimilar analogs) are generally unable to achieve comparable matrix effect correction in complex biological matrices, often failing to meet the ≤15% CV threshold for IS-normalized matrix factors required by regulatory guidelines [3].

LC-MS/MS validation Bioanalytical method Internal standard Regulatory compliance Human plasma

Chromatographic Co-Elution Fidelity: Retention Time Equivalence with Unlabeled Ropivacaine

Ropivacaine-d7 exhibits virtually identical chromatographic retention behavior to unlabeled ropivacaine under reversed-phase LC conditions, with minimal to no observable shift in retention time . This co-elution fidelity is a direct consequence of the deuterium labeling strategy, which preserves the physicochemical properties of the parent molecule while providing a mass spectrometric shift. In contrast, structural analogs used as internal standards (e.g., bupivacaine, lidocaine) exhibit distinct retention times (tmax for bupivacaine is approximately 50% shorter than ropivacaine) and differential partitioning behavior, leading to incomplete correction for matrix effects that vary across the chromatographic run [1][2].

Chromatography Retention time Internal standard LC-MS Method validation

Deuterium Kinetic Isotope Effect: Enhanced Metabolic Stability of the C-D Bond

The carbon-deuterium (C-D) bond exhibits greater bond strength and slower cleavage kinetics compared to the carbon-hydrogen (C-H) bond [1][2]. In ropivacaine-d7, the seven deuterium atoms are positioned on the N-isopropyl (or N-propyl) group—a site that is not directly involved in the primary CYP1A2-mediated aromatic hydroxylation pathway that generates the major metabolite 3-hydroxy-ropivacaine, but may influence N-dealkylation kinetics . The kinetic isotope effect (KIE) resulting from deuteration can reduce the rate of biotransformation at labeled positions, which may confer enhanced metabolic stability and altered pharmacokinetic profiles in vivo . While quantitative KIE values for ropivacaine-d7 specifically are not reported in the literature, the class-level effect of deuteration on amide-type local anesthetic metabolism is well-documented, with deuterated analogs demonstrating reduced clearance and prolonged half-life in comparative studies [3].

Deuterium isotope effect Metabolic stability Pharmacokinetics CYP metabolism Drug disposition

Isotopic Purity and Enrichment Specifications: Ensuring Reliable Quantitation

(±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide is supplied with a minimum chemical purity of 98% and a minimum isotopic enrichment of 98 atom % D [1]. This high isotopic enrichment ensures that the contribution of the internal standard signal to the native analyte MRM channel (isotopic cross-talk) is minimal, preserving the accuracy of quantification at low analyte concentrations. Lower-grade deuterated products with isotopic enrichment <95% may introduce significant cross-talk, compromising the lower limit of quantification (LLOQ) . The racemic (±) nature of this compound makes it suitable as an internal standard for both the clinically used S-enantiomer and racemic ropivacaine studies, whereas enantiomerically pure D7 standards (e.g., (–)-Ropivacaine-d7) are restricted to applications involving only the S-enantiomer [2].

Isotopic enrichment Chemical purity Stable isotope-labeled standard Quality control Analytical standard

Optimal Research and Industrial Applications for (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide (Ropivacaine-d7)


Quantification of Free and Total Ropivacaine in Human Plasma for Pharmacokinetic Studies

This compound is ideally suited as an internal standard for LC-MS/MS methods quantifying free and total ropivacaine concentrations in human plasma across a validated range of 0.5–3000 ng/mL, with demonstrated precision (6.2%–14.7%) and accuracy (93.6%–113.7%) that meets EMA and FDA guidelines [1]. This application directly supports clinical pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments, where accurate measurement of the free drug fraction (approximately 5% of total ropivacaine) is critical for understanding pharmacokinetic/pharmacodynamic relationships [2].

In Vitro and In Vivo Metabolic Pathway Elucidation and Metabolite Identification

The D7 labeling facilitates the tracking and identification of ropivacaine metabolites in complex biological matrices. By using ropivacaine-d7 as a tracer, researchers can differentiate between parent drug and metabolites via mass spectrometric detection, enabling the elucidation of metabolic pathways (e.g., CYP1A2-mediated aromatic hydroxylation to 3-hydroxy-ropivacaine) and the quantification of metabolite formation rates in in vitro microsomal incubations or in vivo disposition studies .

Bioanalytical Method Development and Validation for Regulatory Submission

Regulatory guidelines from the EMA and FDA mandate the use of stable isotope-labeled internal standards for robust bioanalytical method validation when LC-MS/MS is employed [3]. Ropivacaine-d7 meets these requirements, enabling the development of validated analytical methods suitable for supporting Abbreviated New Drug Applications (ANDA), clinical trial sample analysis, and post-marketing surveillance studies. The compound's high isotopic enrichment (≥98 atom % D) ensures minimal isotopic cross-talk, preserving method sensitivity and LLOQ .

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